molecular formula C8H12N6S B2423139 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1876160-97-2

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2423139
CAS No.: 1876160-97-2
M. Wt: 224.29
InChI Key: MNENJNLMTSOVLZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-1,2,4-triazole-5-thiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S/c1-5(2)14-7(10-11-8(14)15)6-4-13(3)12-9-6/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNENJNLMTSOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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